Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

Catalog No.
S6596582
CAS No.
2097604-67-4
M.F
C34H53P
M. Wt
492.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

CAS Number

2097604-67-4

Product Name

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine

IUPAC Name

cyclohexyl-bis(3,5-ditert-butylphenyl)phosphane

Molecular Formula

C34H53P

Molecular Weight

492.8 g/mol

InChI

InChI=1S/C34H53P/c1-31(2,3)24-18-25(32(4,5)6)21-29(20-24)35(28-16-14-13-15-17-28)30-22-26(33(7,8)9)19-27(23-30)34(10,11)12/h18-23,28H,13-17H2,1-12H3

InChI Key

ONFRDLWAEQCLDT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Catalyst Ligand for Cross-Coupling Reactions:

CyTyrannoPhos serves as a valuable ligand for various transition metals used in cross-coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. The bulky nature of the ligand contributes to its effectiveness by:

  • Steric Hindrance: The bulky tert-butyl groups on the phenyl rings create steric hindrance, influencing the reaction pathway and promoting selectivity towards desired products [PubChem: Bis(3,5-DI-tert-butylphenyl)phosphine, ].
  • Electronic Properties: The aromatic rings contribute some electron density to the metal center, affecting its reactivity.

CyTyrannoPhos has been shown to be particularly effective in reactions like:

  • Buchwald-Hartwig amination [Sigma-Aldrich: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, ]
  • Suzuki-Miyaura coupling [Sigma-Aldrich: Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, ]

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is a phosphine compound characterized by its bulky tert-butyl groups attached to the phenyl rings, which enhance its steric properties and stability. This compound features a cyclohexyl group bonded to the phosphorus atom, contributing to its unique electronic and steric characteristics. The molecular formula of this compound is C28H43PC_{28}H_{43P}, and it is utilized primarily in coordination chemistry and catalysis due to its ability to stabilize metal complexes.

, primarily as a ligand in transition metal catalysis. It can undergo oxidation to form bis(3,5-di-tert-butylphenyl)cyclohexylphosphine oxide, which retains similar reactivity but may exhibit different coordination properties with metals . Additionally, it can engage in nucleophilic substitutions and coupling reactions when coordinated to metals such as nickel or palladium .

Synthesis of bis(3,5-di-tert-butylphenyl)cyclohexylphosphine typically involves the reaction of chlorinated phosphines with organometallic reagents such as Grignard reagents or lithium reagents. A common method includes:

  • Preparation of the Phosphine:
    • Reacting 3,5-di-tert-butylphenol with phosphorus trichloride to form the corresponding phosphine chloride.
    • Treating this intermediate with cyclohexylmagnesium bromide under an inert atmosphere.

This method allows for the introduction of the cyclohexyl group while maintaining the stability imparted by the bulky tert-butyl groups .

Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine is primarily used as a ligand in various catalytic processes, including:

  • Cross-coupling reactions: It serves as a ligand in Suzuki and Heck reactions due to its ability to stabilize metal catalysts.
  • Asymmetric synthesis: The compound can be employed in asymmetric hydrogenation processes, enhancing selectivity and yield .
  • Material science: Its unique properties make it suitable for applications in polymer chemistry and materials science.

Interaction studies involving bis(3,5-di-tert-butylphenyl)cyclohexylphosphine focus on its coordination with transition metals. These studies reveal that the steric bulk from the tert-butyl groups significantly influences the electronic environment around the metal center, affecting reaction rates and selectivity in catalysis. The compound's ability to stabilize low-valent metal species has been particularly noted in nickel-catalyzed reactions .

Several compounds share structural similarities with bis(3,5-di-tert-butylphenyl)cyclohexylphosphine. These include:

  • Bis(2,4-di-tert-butylphenyl)phosphine: Similar steric bulk but different substitution patterns on the phenyl rings.
  • Tris(3,5-di-tert-butylphenyl)phosphine: Contains three bulky phenyl groups instead of two, which may alter its reactivity and coordination properties.
  • Bis(3,5-dimethylphenyl)phosphine: Features methyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.

Comparison Table

CompoundBulky GroupsCoordination Properties
Bis(3,5-di-tert-butylphenyl)cyclohexylphosphineTert-butylHigh stability and reactivity
Bis(2,4-di-tert-butylphenyl)phosphineTert-butylModerate stability
Tris(3,5-di-tert-butylphenyl)phosphineTert-butylEnhanced steric hindrance
Bis(3,5-dimethylphenyl)phosphineMethylLower steric hindrance

The uniqueness of bis(3,5-di-tert-butylphenyl)cyclohexylphosphine lies in its combination of steric bulk from tert-butyl groups and the cyclohexane moiety that provides additional flexibility and stability compared to other phosphines. This makes it particularly effective in catalysis where both electronic effects and steric hindrance are critical for optimal performance.

XLogP3

11.5

Exact Mass

492.38848869 g/mol

Monoisotopic Mass

492.38848869 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-11-23
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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